1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate

Catalog No.
S13147088
CAS No.
94201-00-0
M.F
C13H24O4
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate

CAS Number

94201-00-0

Product Name

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate

IUPAC Name

(2-methyl-1-propanoyloxypentan-3-yl) butanoate

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C13H24O4/c1-5-8-13(15)17-11(6-2)10(4)9-16-12(14)7-3/h10-11H,5-9H2,1-4H3

InChI Key

FWDZBBIKQATTEH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(CC)C(C)COC(=O)CC

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate is a complex organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a butyrate moiety. Its molecular formula is C13H24O3C_{13}H_{24}O_3, and it is classified as an ester due to the presence of the butyrate functional group. This compound is of interest in various fields including chemistry and biology due to its potential applications and biological activities.

Typical of esters:

  • Hydrolysis: Under acidic or basic conditions, 1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate can hydrolyze to yield the corresponding alcohol and butyric acid.
  • Transesterification: This process involves the exchange of the alkoxy group of the ester with an alcohol, leading to the formation of new esters.
  • Reduction: The carbonyl group in the butyrate can be reduced to form alcohols or other derivatives.

These reactions are significant for modifying the compound’s properties or synthesizing derivatives for specific applications.

The synthesis of 1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate can be achieved through several methods:

  • Esterification: The reaction between butyric acid and an alcohol (in this case, 1-Ethyl-2-methyl-3-(1-oxopropoxy)propanol) in the presence of an acid catalyst can yield the ester.
  • Transesterification: Utilizing a different alcohol to replace the original alkoxy group in a pre-existing ester may also produce this compound.

These methods typically involve controlling reaction conditions such as temperature and pressure to optimize yield and purity.

Ethyl ButyrateEthyl group attached to butyric acidFlavoring agentMethyl ButyrateMethyl group attached to butyric acidFragrance and flavoringPropyl ButyratePropyl group attached to butyric acidSolvent and flavoring agent

Uniqueness

What sets 1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate apart from these compounds is its distinct combination of ethyl and methyl groups along with the unique oxopropoxy linkage, which may impart unique physical and chemical properties that could be exploited in specialized applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

244.16745924 g/mol

Monoisotopic Mass

244.16745924 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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